2-Oxa-5,6-diazaspiro[3.4]octan-7-one
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Overview
Description
2-Oxa-5,6-diazaspiro[3.4]octan-7-one is a chemical compound with the molecular formula C5H8N2O2. It is a spirocyclic compound, meaning it contains a unique ring structure where two rings are connected through a single atom.
Preparation Methods
The synthesis of 2-Oxa-5,6-diazaspiro[3.4]octan-7-one can be achieved through various synthetic routes. One common method involves the reaction of a suitable oxirane with a diazacycloalkane under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the formation of the spirocyclic structure . Industrial production methods may involve bulk synthesis techniques, utilizing large-scale reactors and optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
2-Oxa-5,6-diazaspiro[3.4]octan-7-one undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, where nucleophiles replace specific atoms or groups within the compound.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to drive the reactions to completion. The major products formed from these reactions depend on the specific reagents and conditions used but often include derivatives of the original compound with modified functional groups .
Scientific Research Applications
2-Oxa-5,6-diazaspiro[3.4]octan-7-one has several scientific research applications:
Medicinal Chemistry: It has been studied as a sigma-1 receptor antagonist, which can enhance the analgesic effects of opioids like morphine and prevent the development of tolerance.
Pharmaceutical Research: The compound’s unique structure makes it a valuable scaffold for designing new drugs with potential therapeutic benefits.
Chemical Biology: Researchers use this compound to study the interactions between small molecules and biological targets, providing insights into molecular mechanisms and pathways.
Industrial Applications: It can be used as an intermediate in the synthesis of more complex chemical entities, contributing to the development of new materials and chemicals.
Mechanism of Action
The mechanism of action of 2-Oxa-5,6-diazaspiro[3.4]octan-7-one involves its interaction with sigma-1 receptors. Sigma-1 receptors are involved in modulating pain perception and other neurological processes. By acting as an antagonist at these receptors, the compound can enhance the analgesic effects of opioids and prevent the development of tolerance. This interaction involves binding to the receptor and inhibiting its activity, thereby modulating the downstream signaling pathways .
Comparison with Similar Compounds
2-Oxa-5,6-diazaspiro[3.4]octan-7-one can be compared with other spirocyclic compounds, such as:
4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane: This compound also acts as a sigma-1 receptor antagonist but has a different ring structure and pharmacological profile.
4-Oxa-7-azaspiro[2.5]octan-6-one: Another spirocyclic compound with potential medicinal applications, differing in its ring size and functional groups.
The uniqueness of this compound lies in its specific ring structure and its potent activity as a sigma-1 receptor antagonist, making it a valuable compound for further research and development .
Properties
Molecular Formula |
C5H8N2O2 |
---|---|
Molecular Weight |
128.13 g/mol |
IUPAC Name |
2-oxa-5,6-diazaspiro[3.4]octan-7-one |
InChI |
InChI=1S/C5H8N2O2/c8-4-1-5(7-6-4)2-9-3-5/h7H,1-3H2,(H,6,8) |
InChI Key |
XJCOSXUHKDKOCG-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)NNC12COC2 |
Origin of Product |
United States |
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